

# solubility of 3-Methyl-1H-indazole-5-carboxylic acid in different solvents

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## Compound of Interest

**Compound Name:** 3-Methyl-1H-indazole-5-carboxylic acid

**Cat. No.:** B3030239

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An In-depth Technical Guide to the Solubility Profiling of **3-Methyl-1H-indazole-5-carboxylic acid** for Pharmaceutical Development

## Executive Summary

The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to successful drug development. Among these, solubility is a critical parameter that directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. **3-Methyl-1H-indazole-5-carboxylic acid**, a member of the pharmacologically significant indazole class of heterocyclic compounds, presents a unique solubility profile dictated by its aromatic, amphoteric, and hydrogen-bonding functionalities.<sup>[1][2]</sup>

This guide, prepared for researchers, medicinal chemists, and formulation scientists, provides a comprehensive framework for the systematic evaluation of the solubility of **3-Methyl-1H-indazole-5-carboxylic acid**. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of solubility, presents a strategic approach to solvent selection, and details a robust, self-validating experimental protocol for generating reliable thermodynamic solubility data. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this guide serves as a practical and educational resource for advancing the development of indazole-based therapeutics.

# Chapter 1: Introduction to 3-Methyl-1H-indazole-5-carboxylic acid

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anti-tumor properties.<sup>[2][3]</sup> **3-Methyl-1H-indazole-5-carboxylic acid** ( $C_9H_8N_2O_2$ , Molecular Weight: 176.17 g/mol) is a representative of this class.<sup>[4]</sup> A structural analysis reveals three key features that govern its solubility behavior:

- The Indazole Ring: A bicyclic aromatic system that contributes to the molecule's rigidity and potential for  $\pi$ - $\pi$  stacking interactions, favoring solubility in aromatic or moderately polar solvents.
- The Carboxylic Acid Group (-COOH): This is the dominant functional group influencing solubility. It is a strong hydrogen bond donor and acceptor, suggesting good solubility in polar, protic solvents (e.g., alcohols, water).<sup>[5]</sup> As an acidic group, its ionization state is pH-dependent, which is a critical factor in aqueous solubility.
- The Methyl Group (-CH<sub>3</sub>): A small, non-polar group that adds a minor hydrophobic character to the molecule.

Understanding the interplay of these features is essential for predicting and interpreting the compound's solubility across a spectrum of solvents.

## Chapter 2: Theoretical Foundations of Solubility

A rigorous approach to solubility determination requires an appreciation of the underlying thermodynamic principles.

### Kinetic vs. Thermodynamic Solubility

In early drug discovery, solubility is often assessed via high-throughput kinetic methods. These methods, which typically involve precipitating a compound from a stock solution (e.g., DMSO), risk forming supersaturated solutions or metastable solid forms, leading to an overestimation of the true solubility.<sup>[6]</sup>

This guide focuses exclusively on Thermodynamic Solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is defined by the equilibrium between the dissolved solute and the most stable, solid crystalline form of the compound.<sup>[6]</sup> This value is the gold standard for formulation and biopharmaceutical classification, as it reflects the maximum amount of API that can be dissolved under stable conditions.<sup>[6][7]</sup>

## Factors Influencing Solubility

The solubility of **3-Methyl-1H-indazole-5-carboxylic acid** is not an intrinsic property but is influenced by a combination of factors:

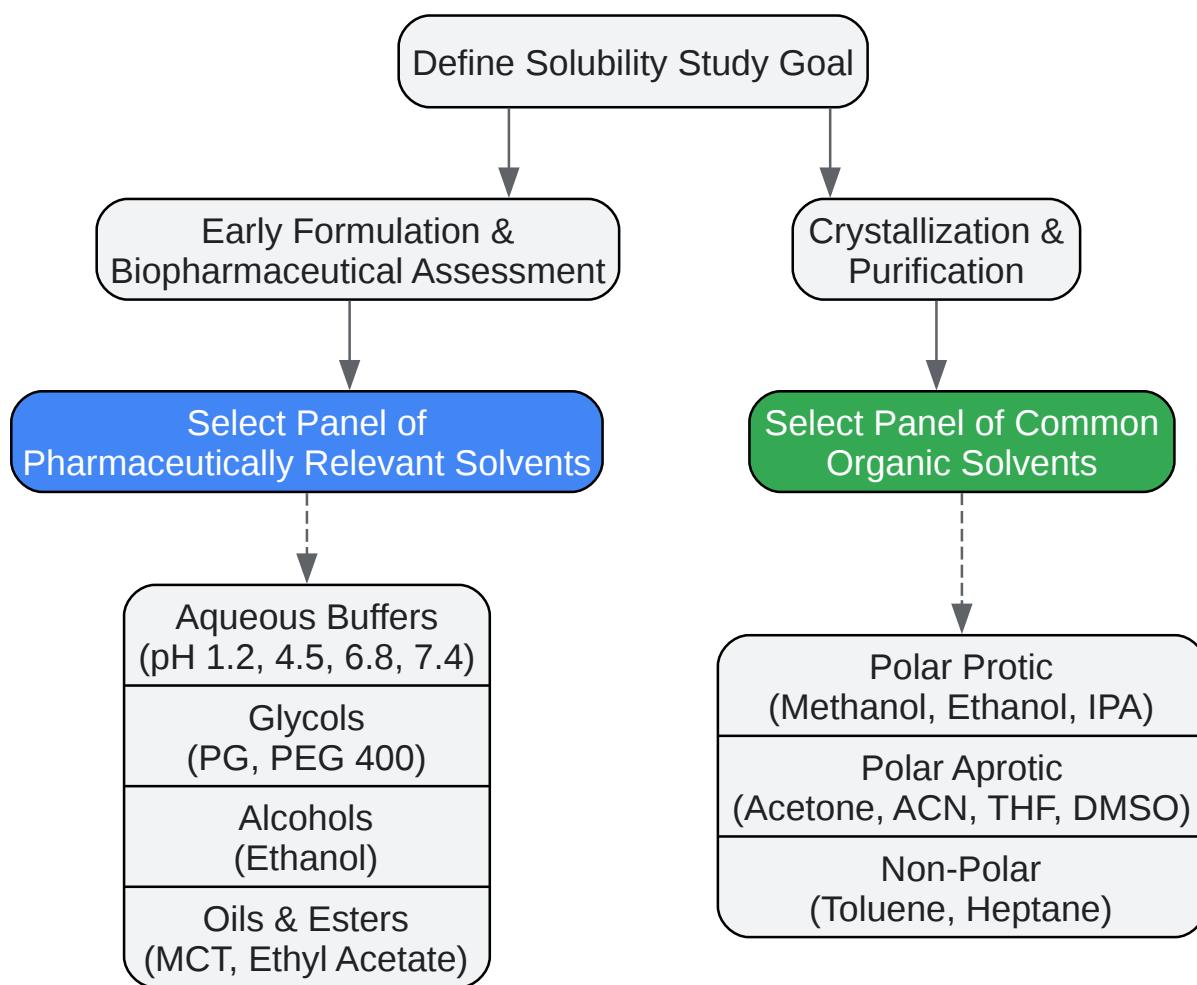
- Solute Properties:
  - pKa: The carboxylic acid moiety is ionizable. The extent of ionization, governed by the compound's pKa and the solution's pH, dramatically affects aqueous solubility.
  - Crystal Lattice Energy: The energy holding the molecules together in the solid state must be overcome by solute-solvent interactions. Stronger crystal lattices lead to lower solubility.
  - Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, a different solubility. The most stable polymorph will have the lowest solubility.<sup>[8]</sup>
- Solvent Properties:
  - Polarity: The principle of "like dissolves like" is a useful starting point. Polar solvents are generally better for polar solutes.<sup>[5]</sup>
  - Hydrogen Bonding: The capacity of a solvent to act as a hydrogen bond donor or acceptor is critical for solvating the carboxylic acid and indazole nitrogen atoms.
  - Dielectric Constant: A measure of a solvent's ability to separate ions, which is important for dissolving the ionized form of the compound.
- System Properties:

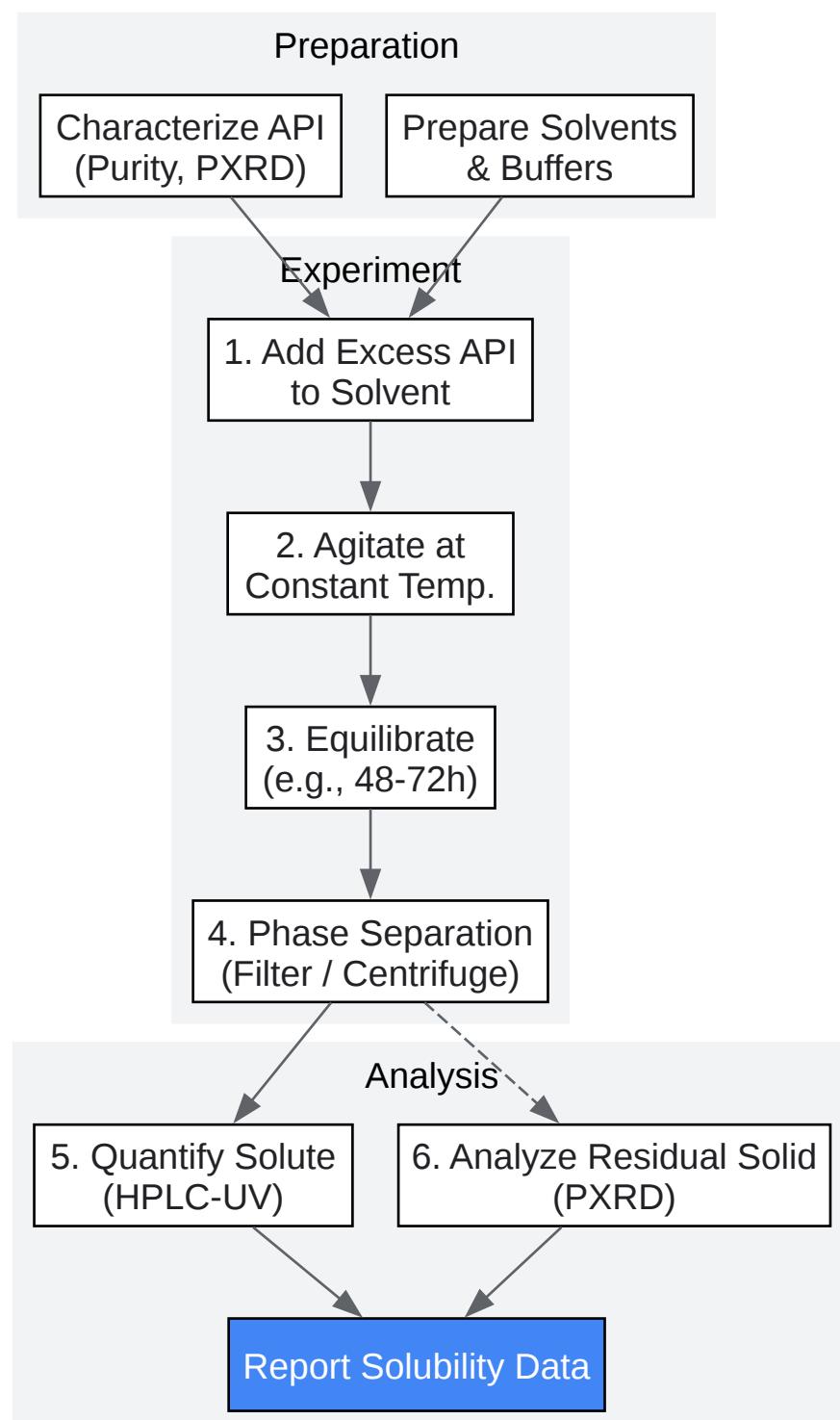
- Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.
- pH (Aqueous Systems): For an ionizable compound like a carboxylic acid, pH is one of the most critical determinants of solubility.[\[7\]](#)

## Chapter 3: Strategic Solvent Selection

The choice of solvents for solubility screening should be deliberate and aligned with the goals of drug development, considering not only solubilizing power but also toxicity, boiling point for processing, and compatibility with potential dosage forms.[\[5\]](#)[\[9\]](#)

A logical approach involves screening a panel of solvents that covers a range of polarities and functional classes. The following diagram outlines a decision-making process for selecting an appropriate solvent panel.



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